molecular formula C9H13ClFN B15328780 (S)-1-(2-Fluoro-3-methylphenyl)ethan-1-amine hydrochloride

(S)-1-(2-Fluoro-3-methylphenyl)ethan-1-amine hydrochloride

Cat. No.: B15328780
M. Wt: 189.66 g/mol
InChI Key: GHNHXSVGNAZOSO-FJXQXJEOSA-N
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Description

(S)-1-(2-Fluoro-3-methylphenyl)ethan-1-amine hydrochloride is a chiral amine compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The presence of a fluorine atom and a methyl group on the aromatic ring can influence its chemical properties and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2-Fluoro-3-methylphenyl)ethan-1-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as 2-fluoro-3-methylbenzaldehyde.

    Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent like sodium borohydride.

    Amination: The alcohol is then converted to the amine through a substitution reaction with an appropriate amine source.

    Resolution: The racemic mixture is resolved to obtain the (S)-enantiomer using chiral resolution techniques.

    Hydrochloride Formation: The free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated resolution techniques, and efficient purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2-Fluoro-3-methylphenyl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

    Medicinal Chemistry: As a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.

    Biological Studies: To study the effects of fluorinated amines on biological systems.

    Industrial Applications: In the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-1-(2-Fluoro-3-methylphenyl)ethan-1-amine hydrochloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, influencing their activity through binding interactions. The presence of the fluorine atom can enhance binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • (S)-1-(2-Fluorophenyl)ethan-1-amine hydrochloride
  • (S)-1-(3-Methylphenyl)ethan-1-amine hydrochloride
  • (S)-1-(2-Chloro-3-methylphenyl)ethan-1-amine hydrochloride

Uniqueness

(S)-1-(2-Fluoro-3-methylphenyl)ethan-1-amine hydrochloride is unique due to the specific substitution pattern on the aromatic ring, which can influence its chemical reactivity and biological activity. The combination of a fluorine atom and a methyl group can enhance its stability and binding properties compared to other similar compounds.

Properties

Molecular Formula

C9H13ClFN

Molecular Weight

189.66 g/mol

IUPAC Name

(1S)-1-(2-fluoro-3-methylphenyl)ethanamine;hydrochloride

InChI

InChI=1S/C9H12FN.ClH/c1-6-4-3-5-8(7(2)11)9(6)10;/h3-5,7H,11H2,1-2H3;1H/t7-;/m0./s1

InChI Key

GHNHXSVGNAZOSO-FJXQXJEOSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)[C@H](C)N)F.Cl

Canonical SMILES

CC1=C(C(=CC=C1)C(C)N)F.Cl

Origin of Product

United States

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